molecular formula C20H15BrN2OS B321652 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea

Katalognummer: B321652
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: TTZAJHZUYQQFBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with biphenyl-4-carboxylic acid in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation to ensure high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular frameworks.

Wissenschaftliche Forschungsanwendungen

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is unique due to its combination of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H15BrN2OS

Molekulargewicht

411.3 g/mol

IUPAC-Name

N-[(2-bromophenyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C20H15BrN2OS/c21-17-8-4-5-9-18(17)22-20(25)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25)

InChI-Schlüssel

TTZAJHZUYQQFBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.